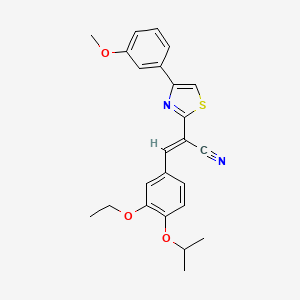![molecular formula C18H20N6O4S B3203626 1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide CAS No. 1021263-47-7](/img/structure/B3203626.png)
1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide
Overview
Description
The compound 1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide is a complex organic molecule characterized by its unique structural components
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis begins with commercially available reagents such as indoline, acetic anhydride, and sulfonyl chloride.
Reaction Sequence:
Acetylation: Indoline is reacted with acetic anhydride in the presence of a base to form 1-acetylindoline.
Sulfonation: The 1-acetylindoline undergoes sulfonation using sulfonyl chloride to yield 1-acetylindoline-5-sulfonyl chloride.
Nucleophilic Substitution: The 1-acetylindoline-5-sulfonyl chloride reacts with 2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethylamine under basic conditions to form the final product, 1-acetyl-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)indoline-5-sulfonamide.
Industrial Production Methods: Industrial production scales up the synthesis using optimized reaction conditions to ensure higher yields and purity. This typically involves:
Continuous Flow Reactions: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysts and Solvents: Employing specific catalysts and solvents that enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as column chromatography and crystallization to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the indoline moiety, resulting in various oxidized derivatives.
Reduction: It can be reduced to modify the functional groups, impacting its reactivity and applications.
Substitution: The sulfonamide and triazole rings allow for nucleophilic and electrophilic substitution reactions, providing a pathway for structural modifications.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonyl chlorides, and amines.
Major Products:
Oxidation: Produces oxidized indoline derivatives.
Reduction: Yields reduced forms of the compound with altered functional groups.
Substitution: Results in various substituted derivatives enhancing the compound's chemical diversity.
Scientific Research Applications
This compound has significant implications across various scientific research fields:
Chemistry: Used as a precursor in synthetic chemistry for creating complex molecules and studying reaction mechanisms.
Biology: Serves as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: The compound interacts with specific enzymes, inhibiting their activity by binding to the active site or allosteric sites.
Cell Signaling Pathways: Modulates cellular signaling pathways by interacting with receptors or intracellular proteins, affecting cell proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
1-acetyl-N-(2-(pyridin-2-yloxy)ethyl)indoline-5-sulfonamide: Similar structure but lacks the triazolo moiety.
N-(2-((4-methylpyridin-2-yl)oxy)ethyl)-1-acetylindoline-5-sulfonamide: Contains a different heterocyclic ring, impacting its biological activity.
Uniqueness:
Unique Structural Components: The presence of the triazolo-pyridazin moiety imparts distinct chemical properties and biological activities not observed in other similar compounds.
Versatile Reactivity: The combination of functional groups enables diverse chemical reactions, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
1-acetyl-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4S/c1-12-20-21-17-5-6-18(22-24(12)17)28-10-8-19-29(26,27)15-3-4-16-14(11-15)7-9-23(16)13(2)25/h3-6,11,19H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNPATIYYMACFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC4=C(C=C3)N(CC4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B3203569.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B3203579.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(3-ethoxy-4-propoxyphenyl)acrylonitrile](/img/structure/B3203593.png)



![2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-({3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide](/img/structure/B3203622.png)
![4-butoxy-N-(2-((3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B3203624.png)
![N-benzyl-2-{[6-methyl-3-(4-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B3203629.png)
![N-benzyl-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B3203633.png)
![1-{[1,1'-biphenyl]-4-sulfonyl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B3203636.png)
![1-(naphthalene-2-sulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B3203644.png)
